Boc-Leu-OMe

Descripción general

Descripción

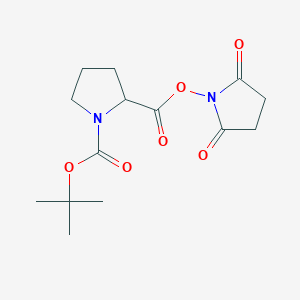

Boc-Leu-OMe, also known as Boc-L-leucine Methyl Ester, is used in the preparation of heterocyclic compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors .

Synthesis Analysis

This compound can be synthesized using solution-phase and liquid-phase peptide syntheses (SolPSS and LPPS) mediated by biomimetic cyclic propylphosphonic anhydride (T3P®). The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Molecular Structure Analysis

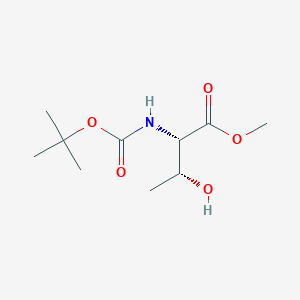

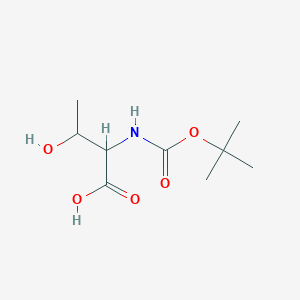

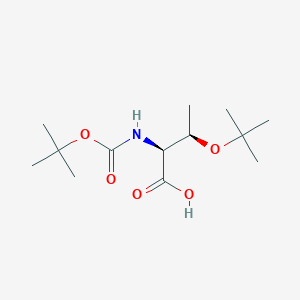

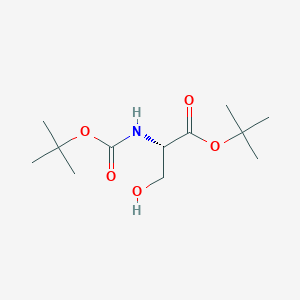

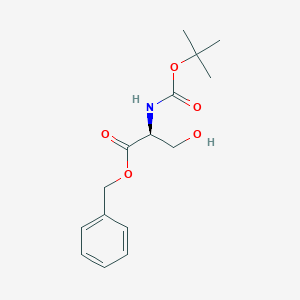

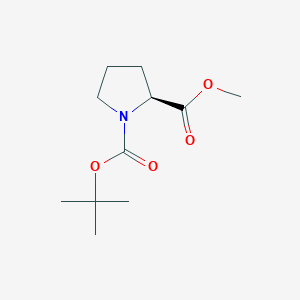

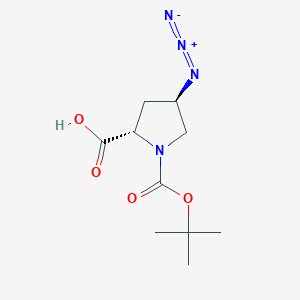

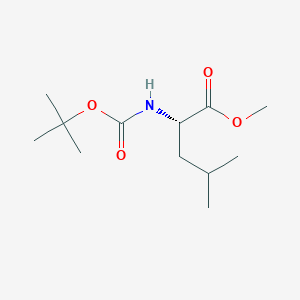

The molecular formula of this compound is C12H23NO4 . The IUPAC name is methyl (2 S )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The molecular weight is 245.32 g/mol .Chemical Reactions Analysis

The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Physical And Chemical Properties Analysis

This compound is a light yellowish liquid . Its molecular weight is 245.32 g/mol . The density is 0.991 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Boc-Leu-OMe se usa comúnmente en la síntesis de péptidos como bloque de construcción. El grupo Boc (terc-butoxicarbonilo) actúa como grupo protector para el aminoácido leucina durante el proceso de síntesis, permitiendo la formación selectiva de enlaces peptídicos sin reacciones secundarias no deseadas. Este compuesto es particularmente útil en la síntesis de péptidos mediante la estrategia Boc, que es un enfoque sensible a los ácidos y uno de los métodos más comunes utilizados en la síntesis de péptidos .

Investigación Bioquímica

En bioquímica, this compound se ha utilizado en estudios que exploran las propiedades dieléctricas de las nanofibras y las propiedades de recolección de energía de los materiales compuestos funcionalizados . También ha estado involucrado en estudios de autoensamblaje helicoidal supramolecular, donde los péptidos pequeños que contienen this compound forman estructuras helicoidales a través de enlaces de hidrógeno intermoleculares .

Química Medicinal

This compound se puede utilizar en química medicinal para la síntesis de péptidos terapéuticos y fármacos. Por ejemplo, se ha utilizado en la síntesis de péptidos opioides, que son compuestos que imitan las moléculas naturales de alivio del dolor que se encuentran en el cuerpo .

Ciencia de Materiales

En ciencia de materiales, this compound se incorpora a las nanofibras mediante técnicas de electrohilado para crear bionanomateriales híbridos con propiedades dieléctricas específicas, que se pueden aplicar en varios campos tecnológicos y biomédicos .

Química Ambiental

El compuesto juega un papel en los métodos de síntesis de péptidos ambientalmente conscientes que apuntan a reducir el uso de solventes orgánicos utilizando agua como solvente. Este enfoque se alinea con los principios de la química verde y busca minimizar el impacto ambiental .

Mecanismo De Acción

Target of Action

Boc-Leu-OMe, also known as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate , is a derivative of leucine

Mode of Action

It prevents unwanted side reactions by temporarily blocking reactive sites .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and this compound’s structure suggests it may have certain lipophilic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other compounds could also influence its action and stability.

Direcciones Futuras

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . Therefore, Boc-Leu-OMe, as a peptide, could potentially have a significant role in future research and applications in these areas.

Análisis Bioquímico

Biochemical Properties

Boc-Leu-OMe plays a crucial role in peptide synthesis, particularly in solution-phase and liquid-phase peptide syntheses . It interacts with various enzymes and proteins to facilitate peptide bond formation .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by enabling the formation of peptide bonds, which are essential for protein structure and function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide bond formation. It participates in binding interactions with amino acids, facilitating enzyme-catalyzed reactions that lead to the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time during the process of peptide synthesis. Its stability and degradation are factors that influence the efficiency of peptide bond formation .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes that catalyze the formation of peptide bonds, influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely determined by the cellular machinery involved in peptide synthesis. It may be directed to specific compartments or organelles where these processes occur .

Propiedades

IUPAC Name |

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446903 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63096-02-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

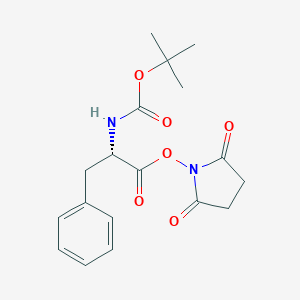

Q1: What is the significance of incorporating Boc-Leu-OMe in the fluorescent trichogin analogues?

A1: The research focuses on understanding the mechanism of action of the naturally occurring peptide antibiotic Trichogin GA IV. The researchers synthesized two fluorescent trichogin analogues, A3 and F10, to study their interaction with model membranes using fluorescence spectroscopy [, ]. The this compound moiety is not naturally present in Trichogin GA IV. It is part of a modification introduced to incorporate fluorescent probes into the peptide sequence. In analogue A3, the this compound segment is linked to a β-(1-azulenyl)-L-alanine (Aal) residue, while in F10, it's attached to a fluorenyl-9-methylcarbonyl (Fmc) group []. This modification strategy facilitates the study of the peptide's behavior in a membrane environment without significantly altering its structural and functional properties compared to the native Trichogin GA IV.

Q2: How does the presence of this compound in the analogues affect their interaction with model membranes?

A2: The research primarily focuses on the fluorescent probes (Aal and Fmc) to study the trichogin analogues' interaction with model membranes. The this compound segment, being a linker for the probe, is not directly investigated for its specific contribution to membrane interaction. The studies primarily utilize the fluorescence properties of Aal and Fmc to decipher the peptide's localization, aggregation behavior, and the associated membrane-perturbing effects []. Further research focusing specifically on modifications of the this compound segment might reveal its potential influence on the peptide's membrane activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.